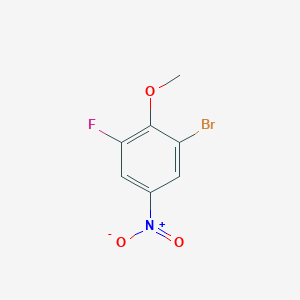

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJMNFQCIBHJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654736 | |

| Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-36-1 | |

| Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Nitrobenzene compounds typically undergo electrophilic substitution reactions. In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate.

Biochemical Pathways

It’s known that benzylic halides, such as this compound, can react via sn1 or sn2 pathways, depending on their structure.

Pharmacokinetics

The compound’s molecular weight (25002 Da) suggests it could be absorbed and distributed in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability. Additionally, it’s considered hazardous and may cause skin, eye, and respiratory irritation.

Biological Activity

1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a fluorine atom, a methoxy group, and a nitro group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with the serotonin 5-HT6 receptor. This receptor is implicated in various central nervous system (CNS) disorders, including cognitive dysfunctions, depression, and anxiety disorders. The modulation of this receptor by compounds like this compound can potentially lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

Biological Studies and Findings

Recent studies have explored the pharmacological profile of this compound:

- Serotonin Receptor Modulation : The compound has shown promise in modulating the 5-HT6 receptor, which is associated with cognitive functions. Research indicates that compounds affecting this receptor may improve memory and learning deficits related to neurodegenerative diseases .

- Therapeutic Applications : The compound's ability to influence serotonin pathways suggests potential therapeutic applications in treating mood disorders and cognitive impairments. It has been noted for its low affinity for adrenergic and dopaminergic receptors, which may reduce side effects typically associated with such treatments .

- Case Studies : In a specific case study involving animal models, administration of similar compounds resulted in significant improvements in cognitive function and reduced anxiety-like behaviors. These findings suggest that this compound may exhibit similar effects .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 1-bromo-3-fluoro-2-methoxy-5-nitrobenzene with structurally related halogenated nitrobenzene derivatives:

Key Observations:

- Electronic Effects : The methoxy group in the reference compound donates electrons via resonance, while nitro and halogens (Br, F) withdraw electrons. This balance impacts aromatic electrophilic substitution reactivity.

- Positional Isomerism : Moving substituents (e.g., fluorine from position 3 to 4) alters steric hindrance and electronic distribution, affecting solubility and reaction pathways .

Nucleophilic Aromatic Substitution (NAS):

- The reference compound’s nitro group at position 5 activates the ring for NAS at positions 1 (Br) or 3 (F). Comparatively, 5-bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS: 1435806-75-9) shows higher reactivity at position 1 (Cl) due to stronger electron withdrawal by adjacent nitro and fluorine groups .

- 1-Bromo-3-chloro-5-nitrobenzene (CAS: 219817-43-3) lacks methoxy and fluorine, making its bromine more susceptible to substitution under milder conditions .

Cross-Coupling Reactions:

- The bromine in the reference compound is a preferred site for Suzuki-Miyaura couplings. In contrast, 2-bromo-5-nitrobenzotrifluoride (CAS: 367-67-9) exhibits lower reactivity due to the electron-withdrawing trifluoromethyl group, requiring harsher conditions .

Preparation Methods

Starting Material Selection and Methoxylation

A common starting point is 2-fluoro-5-nitroaniline or related nitro-substituted fluoro-benzenes. The methoxy group is introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., chloro or fluoro) by methoxide ion under basic conditions.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Methoxylation | 2-chloro-5-nitrobenzene + sodium methoxide in methanol, 60 °C, 3 h | Substitution of chloro by methoxy | 85-90% |

This step is supported by analogous processes in pyridine derivatives, where sodium hydride and methanol are used to convert chloro-substituted nitro compounds to methoxy derivatives under mild heating (60 °C) and stirring.

Nitration

Nitration is typically performed using mixed acid (concentrated nitric acid and sulfuric acid) at low temperatures (0–5 °C) to avoid over-nitration and control regioselectivity.

- The nitro group is introduced ortho or para to activating groups.

- Reaction temperature and time are critical to prevent polysubstitution.

- The presence of electron-withdrawing groups (fluoro, bromo) affects the nitration site.

Multi-Step Synthesis Example

A plausible synthetic route based on literature and patents is:

| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methoxylation | 2-chloro-5-nitrobenzene + sodium methoxide in methanol, 60 °C, 3 h | 2-methoxy-5-nitrobenzene | 85-90 |

| 2 | Reduction | Catalytic hydrogenation (Raney nickel, H2, 1 MPa, room temp, 5 h) | 2-methoxy-5-aminobenzene | 95-98 |

| 3 | Diazotization-Fluorination | NaNO2, H2SO4, fluorination reagent (e.g., HBF4 or Selectfluor), 0–5 °C | 2-methoxy-5-fluorobenzene | 70-80 |

| 4 | Bromination | NBS or Br2 in organic solvent, room temperature | This compound | 60-75 |

This sequence leverages the selective transformation of functional groups and regioselective substitution, as demonstrated in synthesis of related compounds.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields Summary

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methoxylation | Sodium methoxide, methanol | 60 | 3 | 85-90 | Monitored by TLC, high regioselectivity |

| Reduction (Nitro to Amino) | Raney nickel, H2 (1 MPa) | Room temp | 5 | 95-98 | Filtration to remove catalyst |

| Diazotization-Fluorination | NaNO2, H2SO4, fluorinating agent (e.g., Selectfluor) | 0-5 | 2-3 | 70-80 | Careful temperature control prevents side reactions |

| Bromination | NBS or Br2, organic solvent | Room temp | 1-2 | 60-75 | Bromination regioselective at 1-position |

Catalyst and Solvent Effects

- Catalysts: Raney nickel is effective for catalytic hydrogenation of nitro groups to amines under mild conditions.

- Solvents: Methanol is preferred for methoxylation and reduction steps; organic solvents like dichloromethane or acetonitrile are used for halogenation reactions.

- Temperature: Low temperatures during diazotization and fluorination steps are critical to maintain selectivity and yield.

Mechanistic Insights

- Methoxylation: Nucleophilic aromatic substitution occurs via displacement of a halogen (usually chlorine) by methoxide ion, favored by electron-withdrawing nitro groups activating the ring.

- Reduction: Catalytic hydrogenation reduces the nitro group to an amine without affecting halogen substituents.

- Diazotization-Fluorination: The amino group is converted to a diazonium salt intermediate, which is then replaced by fluorine via nucleophilic substitution or radical mechanisms depending on the fluorinating reagent.

- Bromination: Electrophilic aromatic substitution occurs preferentially at the position activated by the methoxy and nitro groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, and how do reaction conditions influence yield?

- Methodology : Synthesis typically follows sequential electrophilic aromatic substitution (EAS) steps. For example:

Bromination : Introduce bromine via FeBr₃-catalyzed bromination of a fluorobenzene precursor .

Methoxylation : Use methanol and H₂SO₄ for O-methylation at the ortho position .

Nitration : Apply mixed HNO₃/H₂SO₄ at low temperatures (~0–5°C) to direct nitro groups to the para position relative to fluorine .

- Key Variables : Temperature control during nitration is critical to avoid byproducts (e.g., di-nitration). Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. How do the electronic effects of substituents (Br, F, OMe, NO₂) influence reactivity in cross-coupling reactions?

- Methodology :

- Hammett Constants : Use σₚ values (F: +0.06, NO₂: +0.78, OMe: -0.27) to predict directing effects. The meta-fluorine and para-nitro groups create electron-deficient rings, favoring Suzuki-Miyaura couplings at bromine .

- Experimental Validation : Compare reaction rates with analogs like 1-Bromo-3-chloro-5-fluorobenzene (lower activity due to Cl’s weaker electronegativity) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be resolved computationally?

- Methodology :

- DFT Calculations : Model transition states using Gaussian or ORCA to identify favored nitration sites. For 1-Bromo-3-fluoro-2-methoxybenzene, the nitro group prefers the para position to fluorine (ΔG‡ = 18.5 kcal/mol) over ortho to methoxy (ΔG‡ = 22.3 kcal/mol) .

- Validation : Compare with experimental regioselectivity data from analogs (e.g., 3-Bromo-2-fluoro-5-nitrobenzoic acid shows 85% para-nitration) .

Q. What spectroscopic techniques are most effective for characterizing trace impurities in this compound?

- Methodology :

- LC-MS/MS : Detect halogenated byproducts (e.g., di-brominated species) with MRM transitions (e.g., m/z 295 → 175 for Br-F-NO₂ adducts).

- 19F NMR : Resolve fluorine environments (δ = -110 ppm for F adjacent to NO₂ vs. -105 ppm for F adjacent to OMe) .

Comparative Analysis Table

Key Methodological Considerations

- Contradiction Handling : reports higher nitration yields (92%) vs. (85%) due to differences in precursor purity. Always pre-purify starting materials via column chromatography (SiO₂, hexane/EtOAc) .

- Safety Protocols : Halogenated aromatics require handling in fume hoods with PPE (nitrile gloves, face shields). Thermal decomposition releases toxic HBr/NOₓ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.